(2E)-N'-nitro-2-({5-[4-(1H-tetrazol-1-yl)phenyl]furan-2-yl}methylidene)hydrazinecarboximidamide
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Overview
Description
5-[4-(1H-tetraazol-1-yl)phenyl]-2-furaldehyde [amino(hydroxy)oxidocarbohydrazonoyl]hydrazone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetraazole ring, a furan ring, and a hydrazone moiety, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(1H-tetraazol-1-yl)phenyl]-2-furaldehyde [amino(hydroxy)oxidocarbohydrazonoyl]hydrazone typically involves multiple steps, starting with the preparation of the tetraazole and furan intermediates. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-[4-(1H-tetraazol-1-yl)phenyl]-2-furaldehyde [amino(hydroxy)oxidocarbohydrazonoyl]hydrazone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which 5-[4-(1H-tetraazol-1-yl)phenyl]-2-furaldehyde [amino(hydroxy)oxidocarbohydrazonoyl]hydrazone exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed biological activities. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-tetrazol-5-yl)benzoic acid
- 5-(4-carboxyphenyl)-1H-tetrazole
Uniqueness
Compared to similar compounds, 5-[4-(1H-tetraazol-1-yl)phenyl]-2-furaldehyde [amino(hydroxy)oxidocarbohydrazonoyl]hydrazone stands out due to its combination of a tetraazole ring, a furan ring, and a hydrazone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H11N9O3 |
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Molecular Weight |
341.29 g/mol |
IUPAC Name |
2-nitro-1-[(E)-[5-[4-(tetrazol-1-yl)phenyl]furan-2-yl]methylideneamino]guanidine |
InChI |
InChI=1S/C13H11N9O3/c14-13(18-22(23)24)17-15-7-11-5-6-12(25-11)9-1-3-10(4-2-9)21-8-16-19-20-21/h1-8H,(H3,14,17,18)/b15-7+ |
InChI Key |
RCWUKMIRTYBPDK-VIZOYTHASA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=N/N/C(=N\[N+](=O)[O-])/N)N3C=NN=N3 |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=NNC(=N[N+](=O)[O-])N)N3C=NN=N3 |
Origin of Product |
United States |
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